2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
“2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), an emerging target for antitumor therapy .
Synthesis Analysis
The original lead for this compound was identified through high throughput screening and was optimized into an efficient series via computer-aided structure-based drug design .
Molecular Structure Analysis
The compound has a novel binding mode, which was discovered through the process of optimization . More detailed structural information may be available in the referenced literature .
Chemical Reactions Analysis
The compound is an activator of PKM2, suggesting it interacts with this enzyme to increase its activity . Further details about its chemical reactions would require more specific studies.
Scientific Research Applications
Antitumor Therapy
The compound has been identified as a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), an emerging target for antitumor therapy. It demonstrates a novel binding mode and has been used to explore the biological effects of PKM2 activation on cancer cells, suggesting that PKM2 activation alone may not significantly alter cancer cell metabolism (Guo et al., 2013).
Synthesis of Heterocyclic Systems
The compound is involved in the synthesis of novel heterocyclic systems. For instance, it has been used in the condensation of substituted pyrimidin-5-ylpropanoic acids with ortho-diamines to create new derivatives of imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines (Harutyunyan, 2016).
Antimicrobial Activity
A derivative of the compound has been shown to possess antimicrobial action. This has been demonstrated through pharmacological studies, where its antibacterial and antifungal properties were compared to conventional antibiotics like Chloramphenicol and Amphotericin B (Ch, 2022).
Synthesis of Diverse Heterocyclic Compounds
The compound plays a role in the synthesis of diverse heterocyclic compounds, such as 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones and their reactions with nucleophiles. These compounds have been found to exist in two tautomeric forms in certain solutions (Jakubkienė et al., 2008).
Functionalized Benzimidazopyrimidinones Synthesis
It is used in the palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones, offering a new approach to these compounds. This method is noted for fair to good overall yields and environmentally friendly reaction conditions (Mancuso et al., 2017).
Anti-inflammatory Screening
Some derivatives of the compound have been synthesized and screened for their in-vivo anti-inflammatory activity. This research contributes to the development of potential new anti-inflammatory agents (Prajapat & Talesara, 2016).
Antineoplastic Activity
Derivatives of the compound have been investigated for their antineoplastic activity, showing varying degrees of effectiveness against certain cancer cell lines. This research is significant in the ongoing development of new antineoplastic agents (Abdel-Hafez, 2007).
Synthesis of Antimicrobial Agents
Novel derivatives of the compound have been synthesized for their potent antimicrobial activity, contributing to the search for new antimicrobial agents (Prasoona et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the M2 isoform of pyruvate kinase (PKM2) . PKM2 is an enzyme that plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate. The dysregulation of PKM2 is often associated with cancer, making it an emerging target for antitumor therapy .
Mode of Action
The compound acts as a potent and selective activator of PKM2 . It binds to PKM2 in a novel mode, enhancing its activity
Result of Action
The activation of PKM2 by the compound could potentially alter cellular metabolism, particularly in cancer cells where PKM2 is often dysregulated .
Biochemical Analysis
Biochemical Properties
2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been identified as a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a crucial role in glycolysis . The compound interacts with PKM2, potentially influencing the enzyme’s activity and thus altering the biochemical reactions within the cell .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with PKM2. As a PKM2 activator, it can influence cell function by altering metabolic pathways, impacting cell signaling pathways, and potentially affecting gene expression . It has been suggested that PKM2 activation alone may not be sufficient to significantly alter cancer cell metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PKM2, thereby activating the enzyme .
Metabolic Pathways
As a PKM2 activator, this compound is involved in the glycolytic pathway . It may interact with other enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-(benzimidazol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-5-4-8-16-19-13(9-17(22)21(12)16)10-20-11-18-14-6-2-3-7-15(14)20/h2-9,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTBPKWPCGSFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CN3C=NC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.